2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid to form the quinazolinone core. This is followed by acylation with 2-methoxyphenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include modulation of signaling cascades that regulate cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
Compared to similar compounds, 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide stands out due to its unique quinazolinone core structure, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C25H24N3O6+ |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O6/c1-32-20-11-7-5-9-18(20)26-23(29)15-27-19-10-6-4-8-17(19)24(30)28(25(27)31)16-12-13-21(33-2)22(14-16)34-3/h4-14,17H,15H2,1-3H3/p+1 |
InChI Key |
NREGVEVVWXGPIB-UHFFFAOYSA-O |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)NC4=CC=CC=C4OC)OC |
Origin of Product |
United States |
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